molecular formula C12H20N2O B1488556 2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane CAS No. 1249741-43-2

2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane

Cat. No. B1488556
CAS RN: 1249741-43-2
M. Wt: 208.3 g/mol
InChI Key: WOWWELQSUROPND-UHFFFAOYSA-N
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Description

“2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane” is a complex organic compound that contains a piperidine and a bicyclo[2.2.1]heptane moiety . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Bicyclo[2.2.1]heptane, also known as norbornane, is a saturated hydrocarbon with a unique bridged bicyclic structure .


Synthesis Analysis

The synthesis of such complex structures often involves multiple steps and various types of reactions. For instance, organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones have been used to produce products possessing natural product scaffolds including diazabicyclo[2.2.1]heptane . Moreover, piperidine-containing compounds, which are important synthetic medicinal blocks for drug construction, have been synthesized through various intra- and intermolecular reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of both piperidine and bicyclo[2.2.1]heptane moieties. The piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The bicyclo[2.2.1]heptane structure, also known as norbornane, is a bridged bicyclic compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could be diverse and complex, depending on the specific conditions and reagents used. For instance, organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones have been used to produce products possessing natural product scaffolds including diazabicyclo[2.2.1]heptane .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure and composition. As a complex organic compound containing both piperidine and bicyclo[2.2.1]heptane moieties, it is likely to exhibit unique properties related to these structures .

Mechanism of Action

The mechanism of action of “2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane” would depend on its specific application. As a complex organic compound, it could potentially be used in a variety of contexts, including pharmaceutical applications .

Future Directions

The future directions for research on “2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane” could include further exploration of its synthesis, properties, and potential applications. Given the importance of piperidine-containing compounds in drug design , and the unique structure of bicyclo[2.2.1]heptane , this compound could have interesting potential in the field of medicinal chemistry.

properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-2-yl(piperidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c15-12(10-2-1-5-13-7-10)14-8-9-3-4-11(14)6-9/h9-11,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWWELQSUROPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CC3CCC2C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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